
3-(1,3-benzoxazol-2-yl)-4,6-dichloro-2-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Benzoxazol-2-yl)-4,6-dichloro-2-methylaniline is a heterocyclic aromatic compound that features a benzoxazole ring fused with a dichlorinated aniline moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzoxazol-2-yl)-4,6-dichloro-2-methylaniline typically involves the condensation of 2-aminophenol with 4,6-dichloro-2-methylaniline under acidic conditions. The reaction is often catalyzed by a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride, which facilitates the formation of the benzoxazole ring .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain high efficiency, often involving temperatures around 150-200°C and pressures that ensure the reactants remain in the liquid phase .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,3-Benzoxazol-2-yl)-4,6-dichloro-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The dichloro groups can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoxazole derivatives.
Applications De Recherche Scientifique
3-(1,3-Benzoxazol-2-yl)-4,6-dichloro-2-methylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity, particularly against colorectal carcinoma.
Industry: Utilized in the development of fluorescent probes and dyes due to its photophysical properties.
Mécanisme D'action
The compound exerts its effects primarily through interaction with cellular targets such as enzymes and receptors. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis, while its anticancer properties are linked to the induction of apoptosis in cancer cells. The molecular pathways involved often include the activation of caspases and the disruption of mitochondrial membrane potential .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(1,3-Benzoxazol-2-yl)-5-methylthieno[2,3-d]pyrimidine: Exhibits antimicrobial activity similar to 3-(1,3-benzoxazol-2-yl)-4,6-dichloro-2-methylaniline.
1-(5,7-Dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline: Known for its antioxidant properties.
Uniqueness
This compound is unique due to its dichlorinated aniline moiety, which enhances its reactivity and potential for functionalization. This makes it a versatile compound for various synthetic and medicinal applications .
Propriétés
Formule moléculaire |
C14H10Cl2N2O |
|---|---|
Poids moléculaire |
293.1 g/mol |
Nom IUPAC |
3-(1,3-benzoxazol-2-yl)-4,6-dichloro-2-methylaniline |
InChI |
InChI=1S/C14H10Cl2N2O/c1-7-12(8(15)6-9(16)13(7)17)14-18-10-4-2-3-5-11(10)19-14/h2-6H,17H2,1H3 |
Clé InChI |
SXECDLYDCYCBKX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC(=C1N)Cl)Cl)C2=NC3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


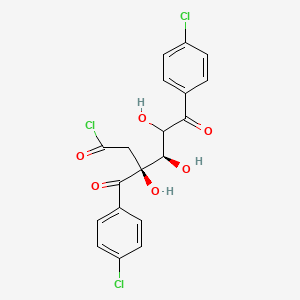

![N,N-Dimethyl-p-[2-(1-naphtyl)vinyl]aniline](/img/structure/B13814658.png)
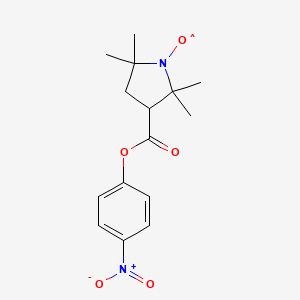
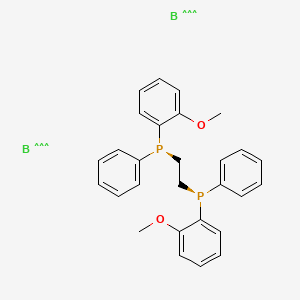
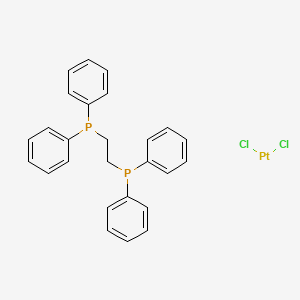

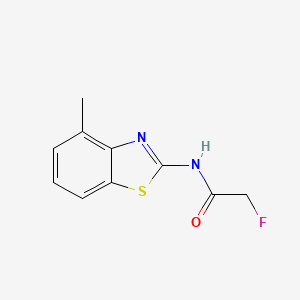
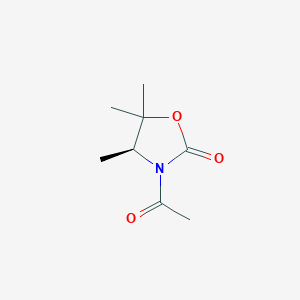
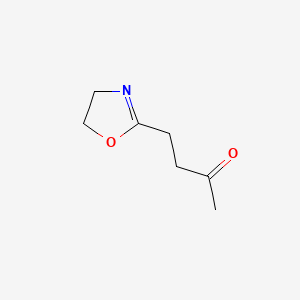
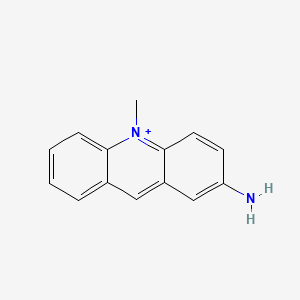

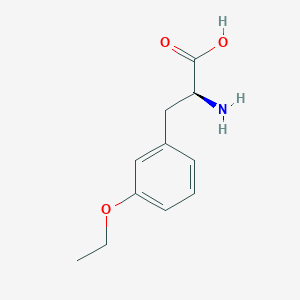
![2-[6-methyl-5-(3,4,5-trimethoxybenzoyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13814731.png)
